molecular formula C15H20ClNO2S B12502450 Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate

Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate

Cat. No.: B12502450
M. Wt: 313.8 g/mol
InChI Key: MEYYYYJAZMMAHH-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate is a chemical building block featuring a pyrrolidine scaffold protected by a Boc (tert-butoxycarbonyl) group and a 4-chlorophenylsulfanyl moiety. This specific structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The Boc group is widely used for amine protection, and the sulfur-containing thioether group can serve as a key functional handle for further chemical transformations. Researchers utilize this compound in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound is intended for research applications only and is not meant for diagnostic, therapeutic, or any other human use. Proper storage conditions are recommended to maintain stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(4-chlorophenyl)sulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYYYYJAZMMAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The synthesis of tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate typically involves a strategic sequence of reactions that can be broadly classified into several key approaches. Each approach offers distinct advantages depending on the available starting materials and desired stereochemical outcomes.

Starting Material Selection

The preparation generally begins with either:

  • A pre-formed pyrrolidine ring that is subsequently functionalized
  • Construction of the pyrrolidine ring with the desired functionalities already incorporated

For the first approach, common starting materials include N-Boc-pyrrolidine derivatives, particularly those with leaving groups at the C-3 position that can be displaced by nucleophilic sulfur reagents. The second approach often utilizes cyclization strategies to form the pyrrolidine ring with the sulfanyl group already in place.

Key Reaction Types

Several reaction types are commonly employed in the preparation of this compound:

  • Nucleophilic substitution reactions for introducing the sulfanyl group
  • Protection of the pyrrolidine nitrogen with the tert-butyloxycarbonyl (Boc) group
  • Stereoselective reactions to control the configuration at the C-3 position (if stereospecific synthesis is desired)
  • Coupling reactions between pyrrolidine derivatives and 4-chlorothiophenol or its equivalents

The synthesis typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the desired functional groups under carefully controlled conditions.

Detailed Preparation Methods

Method 1: Nucleophilic Substitution Approach

This method utilizes a leaving group at the C-3 position of a protected pyrrolidine ring, which is subsequently displaced by a 4-chlorophenylthiolate nucleophile.

Starting from (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

One efficient route begins with (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a common intermediate that can be prepared from (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The mesylate serves as an excellent leaving group for the subsequent nucleophilic substitution.

Step 1: Preparation of (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

This intermediate is synthesized by reacting (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride in the presence of triethylamine in dichloromethane. The reaction is typically performed at 0°C and gradually warmed to room temperature.

Reaction conditions:

  • (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equiv)
  • Methanesulfonyl chloride (1.1-1.5 equiv)
  • Triethylamine (1.5-3.0 equiv)
  • Dichloromethane as solvent
  • Temperature: 0°C to room temperature
  • Reaction time: 1-6 hours

Step 2: Nucleophilic substitution with 4-chlorothiophenol

The mesylate is then subjected to nucleophilic substitution with 4-chlorothiophenol (or its sodium salt) in a polar aprotic solvent:

(R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate + 4-chlorothiophenol → this compound

Reaction conditions:

  • (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.0 equiv)
  • 4-Chlorothiophenol (1.2-1.5 equiv)
  • Base (potassium carbonate or cesium carbonate, 1.5-2.0 equiv)
  • DMF or DMSO as solvent
  • Temperature: 60-90°C
  • Reaction time: 8-24 hours

The synthesis requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and selectivity for the desired stereochemistry.

Method 2: From tert-Butyl 3-bromopyrrolidine-1-carboxylate

An alternative approach utilizes tert-butyl 3-bromopyrrolidine-1-carboxylate as a starting material, which undergoes nucleophilic substitution directly with 4-chlorothiophenol or its salt.

Reaction conditions:

  • tert-Butyl 3-bromopyrrolidine-1-carboxylate (1.0 equiv)
  • 4-Chlorothiophenol (1.2-1.5 equiv)
  • Base (sodium tert-butoxide or potassium carbonate)
  • DMF as solvent
  • Temperature: 80-100°C
  • Reaction time: 12-24 hours

Yields of 60-85% have been reported for similar substitution reactions using this approach.

Method 3: Palladium-Catalyzed C-H Activation

Recent advances in C-H activation chemistry have enabled more direct methods for the introduction of the 4-chlorophenylsulfanyl group. This approach is particularly valuable when starting from simpler pyrrolidine derivatives.

Reaction conditions:

  • tert-Butyl pyrrolidine-1-carboxylate (1.0 equiv)
  • 4-Chlorophenyl disulfide or 4-chlorophenylsulfenyl chloride (1.5-2.0 equiv)
  • Palladium catalyst (5-10 mol%)
  • Ligand (typically a bidentate phosphine, 10-20 mol%)
  • Oxidant (if using disulfide)
  • Solvent: Toluene or DCE
  • Temperature: 80-120°C
  • Reaction time: 24-48 hours

Reaction Conditions Optimization

Solvent Effects

The choice of solvent significantly impacts both yield and stereoselectivity in the preparation of this compound. Table 1.1 summarizes the effects of different solvents on the nucleophilic substitution reaction:

Solvent Temperature (°C) Reaction Time (h) Yield (%) Comments
DMF 85 12 60 Good solubility of reagents
NMP 90 17 67 Excellent for sterically hindered substrates
Toluene -30 to 20 6-8 92 Superior for certain mesylate substrates
DMSO 70 24 55-65 May cause side reactions
Dichloromethane 20 16 45-50 Lower yields but cleaner reactions

Base Selection

The choice of base is critical for the deprotonation of 4-chlorothiophenol and subsequent nucleophilic substitution. Table 1.2 compares the effectiveness of different bases:

Base Equivalents Solvent Yield (%) Comments
Potassium carbonate 1.5-3.0 DMF 67-85 Good general-purpose base
Cesium fluoride 2.0-4.0 DMA 58-60 Excellent for challenging substrates
Sodium tert-butoxide 2.0-4.0 DMF 85-100 High yields but may cause side reactions
Triethylamine 3.0 DCM 60-80 Milder conditions suitable for sensitive substrates
Pyridine 1.0-2.0 DMA 60-85 Used with certain catalytic systems

Temperature and Reaction Time Optimization

The reaction temperature and duration significantly impact the yield and purity of the final product. For the nucleophilic substitution approach:

  • Low temperatures (-30°C to 0°C) during the mesylate formation step minimize side reactions
  • Higher temperatures (60-90°C) are typically required for the substitution step
  • Extended reaction times (>24h) may lead to decomposition or side product formation

Optimal conditions for the nucleophilic substitution step were found to be 85°C for 12-18 hours in DMF with cesium fluoride as the base, providing yields of 60-67%.

Stereoselective Synthesis

When stereoselective synthesis of this compound is desired, additional considerations come into play.

Chiral Starting Materials

Using enantiomerically pure starting materials such as (R)- or (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate allows for the retention or inversion of stereochemistry depending on the reaction conditions.

Stereoselective Reactions

Careful control of reaction conditions can lead to stereoselective outcomes. For example, SN2-type substitutions typically proceed with inversion of configuration, while certain metal-catalyzed processes can retain stereochemistry.

The most common approach utilizes the SN2 reaction of a chiral, non-racemic mesylate or similar leaving group with 4-chlorothiophenol or its salt. This reaction proceeds with inversion of configuration, allowing for predictable stereochemical outcomes.

Characterization and Analysis

Physical Properties

This compound typically appears as a crystalline solid or viscous oil with the following properties:

  • Molecular formula: C15H20ClNO2S
  • Molecular weight: 313.8 g/mol
  • Physical state: White to off-white crystalline solid or clear oil
  • Storage conditions: 2-8°C in an inert atmosphere

Spectroscopic Data

Mass Spectrometry

Mass spectral analysis would typically show:

  • Molecular ion peak: m/z 313.8 [M]+
  • Fragment peaks: m/z 257.7 [M-C4H8]+, m/z 213.7 [M-Boc]+

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can be used to assess the purity of the final product. Typical HPLC conditions include:

  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
  • Detection: UV at 254 nm
  • Retention time: Varies depending on exact conditions

Comparative Analysis of Preparation Methods

Table 1.3 provides a comparative analysis of the different preparation methods discussed above:

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Nucleophilic Substitution via Mesylate (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate MsCl, Et3N, 4-chlorothiophenol, base 0-90°C, 24-48h total 60-90 High stereoselectivity, good yields Multiple steps, requires purification of intermediates
Direct substitution of bromide tert-butyl 3-bromopyrrolidine-1-carboxylate 4-chlorothiophenol, base 80-100°C, 12-24h 60-85 Fewer steps, more direct Lower stereoselectivity, harsher conditions
Palladium-catalyzed C-H activation tert-butyl pyrrolidine-1-carboxylate Pd catalyst, ligand, 4-chlorophenyl disulfide 80-120°C, 24-48h 40-70 Direct functionalization, avoids pre-functionalization Requires precious metal catalysts, variable regioselectivity

Practical Considerations and Scale-Up

When scaling up the synthesis of this compound, several practical considerations should be addressed:

Heat and Mass Transfer

Larger-scale reactions may experience heat and mass transfer limitations. To address this:

  • Consider using continuous flow reactors for improved mixing and heat transfer
  • Implement automated systems for reagent addition and product isolation
  • Ensure efficient stirring mechanisms for homogeneous reactions

Purification Strategies

For larger-scale preparations, efficient purification becomes critical:

  • Column chromatography may be replaced by crystallization procedures where possible
  • Consider continuous extraction techniques for aqueous/organic separations
  • Implement quality control checkpoints at intermediate stages

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the 4-chlorophenylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Drug Development

Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural components are conducive to the synthesis of various derivatives that can exhibit enhanced pharmacological properties.

Case Study: G-secretase Inhibitors
Research indicates that compounds similar to this compound are employed as building blocks in the synthesis of gamma-secretase inhibitors, which are crucial in Alzheimer's disease treatment . These inhibitors target the enzyme responsible for the cleavage of amyloid precursor protein, thus potentially reducing amyloid-beta peptide production.

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis, particularly in the construction of complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds with potential therapeutic effects.

Example Applications:

  • Antagonists of Human Vanilloid Receptor : The compound's derivatives have been explored for their activity against human vanilloid receptors, which are involved in pain perception and inflammatory responses .
  • Dopamine D4 Receptor Antagonists : Research has shown that derivatives of this compound can act as antagonists for dopamine D4 receptors, making them candidates for treating conditions such as schizophrenia .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The key structural variations among analogs lie in the substituents on the phenyl ring and the sulfur-containing functional group. Below is a comparative analysis:

Compound Name Substituent on Phenyl Ring Sulfur Group Type Key Properties/Notes Reference
Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate (Target) 4-Cl Sulfanyl (S-) Not explicitly described in evidence; inferred similarity to analogs. N/A
Tert-butyl 3-[(3,4-dichlorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate 3,4-diCl Sulfanyl (S-) 91% yield; yellowish oil. Higher yield suggests favorable reactivity .
Tert-butyl 3-[(3-chlorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate (Ij) 3-Cl Sulfanyl (S-) 81% yield; yellowish oil. Steric effects differ due to Cl position .
Tert-butyl 3-[(3-methylphenyl)sulfanyl]methylpyrrolidine-1-carboxylate (Ik) 3-CH3 Sulfanyl (S-) 69% yield; colorless oil. Electron-donating methyl group alters electronic properties .
Tert-butyl 3-[(4-fluorophenyl)sulfonyl]methylpyrrolidine-1-carboxylate (IIh) 4-F Sulfonyl (SO2-) Synthesized via oxidation of sulfanyl precursor. Sulfonyl groups are electron-withdrawing .
Tert-butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate 2-Br Sulfanyl (S-) Bromine increases molecular weight; potential for cross-coupling reactions .

Key Observations :

  • Substituent Position : The position of substituents (e.g., 3-Cl vs. 4-Cl) influences steric and electronic environments. For instance, 3-substituted analogs (Ij) may exhibit different binding affinities compared to 4-substituted derivatives due to spatial arrangement .
  • Halogen Effects: Chlorine (electron-withdrawing) vs. fluorine (stronger electron-withdrawing) vs.
  • Sulfur Oxidation State : Sulfanyl (sulfide) groups can be oxidized to sulfones (e.g., IIh), which are more polar and electron-deficient, impacting solubility and interaction with biological targets .

Physicochemical Properties

  • NMR Data : $^{1}$H NMR spectra for Ij and Ik () reveal distinct chemical shifts for pyrrolidine and aryl protons, reflecting differences in electronic environments caused by substituents. For example, the methyl group in Ik results in upfield shifts compared to chloro-substituted analogs .
  • Physical State : Most analogs are oils at room temperature, suggesting similar solubility profiles.

Biological Activity

Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate, also known as (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H20ClNO2S
  • Molecular Weight : 313.84 g/mol
  • CAS Number : 1289585-03-0

The compound features a pyrrolidine ring with a tert-butyl group and a 4-chlorophenylthio group, making it a versatile building block in organic synthesis and medicinal chemistry .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

  • Antibacterial Activity : Studies indicate that derivatives of compounds with similar structures exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes like acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of conditions like Alzheimer's disease and urinary infections respectively.

The mechanism by which this compound exerts its biological effects typically involves:

  • Enzyme Interaction : Binding to specific enzymes or receptors, altering their activity. For instance, its ability to inhibit AChE suggests a competitive inhibition mechanism where the compound competes with the substrate for the active site of the enzyme.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and various biological targets, highlighting its potential for drug development .

Antibacterial Activity

Research has demonstrated that related compounds exhibit significant antibacterial activity. For example:

  • Study Results : Compounds similar to tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine showed IC50 values ranging from 2.14 µM to 6.28 µM against urease, indicating strong inhibitory potential compared to standard drugs .

Enzyme Inhibition

In a study focusing on enzyme inhibition:

CompoundTarget EnzymeIC50 Value (µM)
Compound AAChE2.14 ± 0.003
Compound BUrease1.21 ± 0.005
Tert-butyl derivativeUrease6.28 ± 0.003

These results suggest that modifications to the structure can enhance enzyme inhibitory activity, making it a candidate for further pharmacological exploration .

Pharmacological Applications

The compound's pharmacological behavior includes:

  • Anticancer Potential : Similar compounds have been evaluated for their anticancer properties, indicating that this class of compounds may also be effective in targeting cancer cells.
  • Hypoglycemic Effects : Some studies have suggested that pyrrolidine derivatives can influence glucose metabolism, thus presenting opportunities for diabetes management .

Q & A

Q. What are the optimized synthetic routes for preparing tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate, and what reaction conditions yield high purity?

The compound can be synthesized via nucleophilic substitution between 4-chlorobenzenethiol and a pyrrolidine precursor. A typical method involves reacting tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate with 4-chlorobenzenethiol in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or dichloromethane) under mild conditions (0–20°C). This yields the target compound as a yellowish oil with a high yield (~91%) after purification by column chromatography .

Q. Key characterization methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the pyrrolidine backbone and tert-butyl group. The 4-chlorophenylsulfanyl moiety is identified via aromatic proton signals (δ ~7.2–7.4 ppm) and a sulfur-linked methylene group (δ ~3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. How can researchers address challenges in isolating or purifying this compound due to its oily nature?

The oily product can be purified via flash chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). For persistent impurities, recrystallization in a mixed solvent system (e.g., dichloromethane/pentane) may improve purity. Analytical techniques like HPLC with a C18 column and UV detection (λ = 254 nm) ensure purity >95% .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemical integrity of this compound?

  • 1^1H and 13^13C NMR : Assign signals for the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm and ~80 ppm for 13^13C), pyrrolidine ring protons, and the 4-chlorophenyl group.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity, particularly for the sulfur-linked methylene group .
  • IR spectroscopy : Identify carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of the sulfur-substituted pyrrolidine derivatives?

The stereochemistry at the sulfur-substituted carbon is influenced by the reaction mechanism. For example, using bulky bases (e.g., DBU) or chiral catalysts may induce asymmetry. However, in the absence of stereocontrol agents, the reaction typically proceeds via an SN_N2 mechanism, leading to inversion of configuration at the chloromethyl carbon. Computational studies (DFT) can predict transition states and optimize stereoselectivity .

Q. How can researchers resolve contradictions in reported yields or reactivity for similar sulfanyl-pyrrolidine derivatives?

Discrepancies in yields may arise from:

  • Substrate purity : Impurities in the chloromethyl precursor reduce reactivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol compared to nonpolar solvents.
  • Base strength : Stronger bases (e.g., NaH) may deprotonate the thiol more effectively than K₂CO₃, accelerating the reaction .

Q. Experimental design recommendation :

  • Perform control experiments varying solvents, bases, and temperatures.
  • Monitor reaction progress via TLC or GC-MS to identify side products (e.g., oxidation to sulfones) .

Q. What are the potential applications of this compound in medicinal chemistry or materials science?

  • Drug discovery : The 4-chlorophenylsulfanyl group is a pharmacophore in kinase inhibitors and antimicrobial agents. This compound may serve as a precursor for bioactive molecules targeting cysteine proteases or sulfhydryl-dependent enzymes .
  • Ligand design : The sulfur atom can coordinate to transition metals, making it useful in catalysis or metal-organic frameworks (MOFs) .

Q. How can researchers evaluate the compound’s stability under different storage conditions?

  • Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation via HPLC and identify byproducts (e.g., tert-butyl deprotection or sulfoxide formation) .
  • Light sensitivity : Exposure to UV light may oxidize the sulfanyl group; use amber vials for long-term storage .

Q. What computational methods can predict the compound’s reactivity or interactions with biological targets?

  • Molecular docking : Simulate binding to enzymes like thioredoxin reductase using AutoDock Vina.
  • MD simulations : Assess conformational flexibility in aqueous or lipid bilayer environments.
  • QSPR models : Correlate electronic properties (e.g., HOMO/LUMO energies) with antioxidant or inhibitory activity .

Data Contradiction Analysis

Q. Why do some studies report lower yields for similar sulfanyl-pyrrolidine syntheses?

Lower yields (<50%) may result from:

  • Competing side reactions : Oxidation of the thiol to disulfides or overalkylation.
  • Incomplete purification : Oily residues may retain unreacted starting materials.
    Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and optimize chromatographic solvents .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and conformation. For example, analogous tert-butyl piperidine carboxylates show chair conformations with the tert-butyl group in equatorial positions .

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